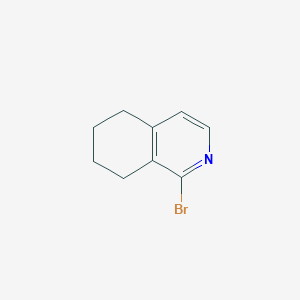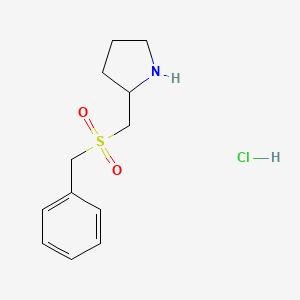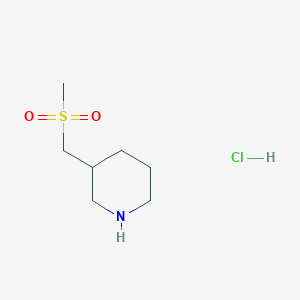
1-Bromo-5,6,7,8-tetrahydroisoquinoline
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
1-Bromo-5,6,7,8-tetrahydroisoquinoline serves as a foundational component in synthetic chemistry for the construction of complex molecules. For instance, it has been used in the synthesis of bromophenols and brominated tetrahydroisoquinolines derived from the red alga Rhodomela confervoides, showcasing its utility in deriving natural product analogues with potential biological activities (Ma et al., 2007). Additionally, methods have been developed for its convenient synthesis via reductive amination of Schiff's bases, highlighting its versatility in organic synthesis (Zlatoidský & Gabos, 2009).
Drug Discovery and Medicinal Chemistry
In drug discovery, 1-Bromo-5,6,7,8-tetrahydroisoquinoline is a key intermediate in the synthesis of various compounds with significant biological activities. For instance, it has been used in the development of σ receptor ligands, which are of interest due to their potential therapeutic applications in neurology and oncology (Xu, Lever, & Lever, 2007). The compound's role in synthesizing a key intermediate for drug discoveries, particularly in improving the efficiency and yield of the synthetic route, showcases its importance in medicinal chemistry (Nishimura & Saitoh, 2016).
Advanced Material Synthesis
1-Bromo-5,6,7,8-tetrahydroisoquinoline also finds applications in the synthesis of advanced materials. For example, the formation of bromoethoxyisoquinolines and their subsequent reactions are critical for creating novel molecular architectures with potential applications in material science and nanotechnology (Sanders, Dijk, & Hertog, 2010).
Safety And Hazards
Zukünftige Richtungen
1,2,3,4-Tetrahydroisoquinolines, a related class of compounds, have garnered significant attention in the scientific community due to their diverse biological activities. This has resulted in the development of novel analogs with potent biological activity. Future research may focus on the development of new and environmentally friendly methods for the synthesis of these derivatives .
Eigenschaften
IUPAC Name |
1-bromo-5,6,7,8-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN/c10-9-8-4-2-1-3-7(8)5-6-11-9/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRXOMWJRDOUVDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CN=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-5,6,7,8-tetrahydroisoquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(Tert-butylsulfanyl)methyl]pyrrolidine hydrochloride](/img/structure/B1447647.png)
![[1-[4-(2-Thienyl)-1H-imidazol-2-YL]ethyl]amine dihydrochloride](/img/structure/B1447650.png)

![3-[(Benzylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1447652.png)
![2-([(Furan-2-ylmethyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1447653.png)
![4-(2-[(Furan-2-ylmethyl)sulfanyl]ethyl)piperidine hydrochloride](/img/structure/B1447654.png)
![3-[(Furan-2-ylmethyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1447656.png)
![[1-[4-(4-Fluorophenyl)-1H-imidazol-2-YL]ethyl]amine dihydrochloride](/img/structure/B1447658.png)
![4-Fluoro-2-[(methylamino)methyl]phenol](/img/structure/B1447662.png)




![4-[(Furan-2-ylmethyl)sulfanyl]piperidine hydrochloride](/img/structure/B1447670.png)